molecular formula C9H7F2NO4 B1610430 Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate CAS No. 361336-79-0

Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate

Cat. No. B1610430
CAS RN: 361336-79-0
M. Wt: 231.15 g/mol
InChI Key: JJPRWZKMLLWYBW-UHFFFAOYSA-N
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Description

Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is primarily used in the synthesis of other chemical compounds, and its unique properties make it an attractive option for researchers.

Mechanism of Action

The mechanism of action of Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate is not well understood. However, it is believed to act as an electrophilic reagent, which can react with various nucleophiles such as amines, alcohols, and thiols.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate. However, it is known to be a toxic compound and can cause harm if ingested or inhaled.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate in lab experiments is its unique properties, which make it an attractive option for researchers. However, one of the limitations is its toxicity, which requires researchers to take appropriate precautions when handling this compound.

Future Directions

There are several future directions for research involving Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate. One potential direction is to explore its potential applications in the synthesis of new drugs and agrochemicals. Another direction is to investigate its mechanism of action and its potential use as an electrophilic reagent in various chemical reactions.
Conclusion:
In conclusion, Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its unique properties make it an attractive option for researchers, and there are several future directions for research involving this compound.

Scientific Research Applications

Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate has various applications in scientific research. One of the primary uses of this compound is in the synthesis of other chemical compounds. It can be used as a starting material for the synthesis of various drugs, agrochemicals, and other organic compounds.

properties

IUPAC Name

methyl 2-(2,6-difluoro-3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c1-16-8(13)4-5-6(10)2-3-7(9(5)11)12(14)15/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPRWZKMLLWYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30474139
Record name Methyl (2,6-difluoro-3-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2,6-difluoro-3-nitrophenyl)acetate

CAS RN

361336-79-0
Record name Methyl (2,6-difluoro-3-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30474139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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